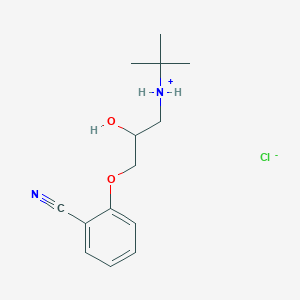

![molecular formula C10H12Cl2N4O2 B7824028 [N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate](/img/structure/B7824028.png)

[N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Citric Acid . Citric Acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Additionally, it plays a crucial role in biochemistry as an intermediate in the citric acid cycle, which is essential for cellular respiration.

準備方法

Synthetic Routes and Reaction Conditions

Citric Acid can be synthesized through the fermentation of carbohydrates. The most common method involves the use of the mold Aspergillus niger . The process begins with the cultivation of the mold in a nutrient-rich medium containing a carbohydrate source such as glucose or sucrose. The fermentation is carried out under controlled conditions of pH, temperature, and aeration to optimize the production of Citric Acid.

Industrial Production Methods

In industrial settings, Citric Acid is produced on a large scale using submerged fermentation. The process involves the following steps:

Inoculation: The mold is inoculated into a fermentation medium containing a carbohydrate source.

Fermentation: The fermentation is carried out in large bioreactors under controlled conditions. The pH is maintained at around 2-3, and the temperature is kept at approximately 30°C.

Recovery: After fermentation, the Citric Acid is recovered from the fermentation broth by filtration to remove the biomass. The filtrate is then treated with calcium hydroxide to precipitate calcium citrate.

Purification: The calcium citrate is treated with sulfuric acid to release Citric Acid, which is then purified by crystallization.

化学反応の分析

Types of Reactions

Citric Acid undergoes various chemical reactions, including:

Oxidation: Citric Acid can be oxidized to form oxaloacetic acid and acetic acid.

Reduction: It can be reduced to form isocitric acid.

Substitution: Citric Acid can undergo esterification reactions with alcohols to form citrate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Esterification reactions typically require an acid catalyst such as sulfuric acid.

Major Products

Oxidation: Oxaloacetic acid, acetic acid.

Reduction: Isocitric acid.

Substitution: Various citrate esters.

科学的研究の応用

Citric Acid has numerous applications in scientific research, including:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

Biology: Plays a crucial role in the citric acid cycle, which is essential for cellular respiration and energy production.

Medicine: Used as an anticoagulant in blood transfusions and as a preservative in pharmaceuticals.

Industry: Employed in the food and beverage industry as a flavoring and preservative agent. It is also used in cleaning products due to its ability to chelate metal ions and remove scale.

作用機序

Citric Acid exerts its effects through several mechanisms:

Chelation: It binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions.

Acid-Base Reactions: As a weak acid, Citric Acid can donate protons (H+) in acid-base reactions, which is useful in buffering solutions to maintain a stable pH.

Biochemical Pathways: In the citric acid cycle, Citric Acid is converted into various intermediates that are essential for the production of adenosine triphosphate (ATP), the primary energy carrier in cells.

類似化合物との比較

Citric Acid can be compared with other similar compounds such as:

Tartaric Acid: Another weak organic acid found in grapes and bananas. It is used in baking and as an acidulant in beverages.

Malic Acid: Found in apples and other fruits. It is used as a flavoring agent and in the production of certain pharmaceuticals.

Lactic Acid: Produced by fermentation of carbohydrates. It is used in the food industry and in the production of biodegradable plastics.

Uniqueness

Citric Acid is unique due to its widespread occurrence in nature and its central role in the citric acid cycle. Its ability to chelate metal ions and its versatility in various industrial applications make it a valuable compound in both scientific research and commercial use.

特性

IUPAC Name |

[N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSPBPXATWBACD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC(=C(C(=C1)Cl)C=NN=C([NH3+])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].C1=CC(=C(C(=C1)Cl)C=NN=C([NH3+])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid](/img/structure/B7823945.png)

![[(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride](/img/structure/B7823955.png)

![[(1R,2S,3R,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B7823958.png)

![(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7823963.png)

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B7823969.png)

![methyl 2-(5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B7823994.png)